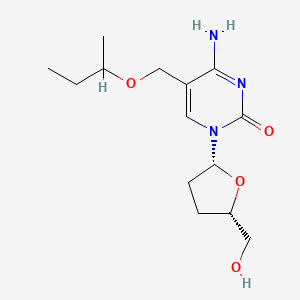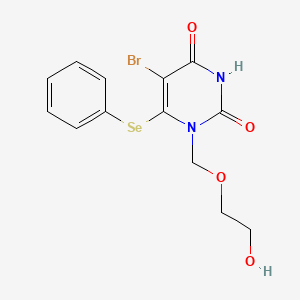
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a hydroxyethoxy group, a phenylselenenyl group, and a bromine atom attached to the uracil ring
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Uracil Core: The uracil core can be synthesized through the condensation of urea with malonic acid derivatives.
Introduction of the Bromine Atom: Bromination of the uracil core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via nucleophilic substitution reactions, often using ethylene glycol derivatives.
Incorporation of the Phenylselenenyl Group: The phenylselenenyl group is introduced through a selenation reaction, typically using phenylselenyl chloride or related reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydroxyethoxy group can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil involves its interaction with specific molecular targets and pathways. The phenylselenenyl group is known to participate in redox reactions, which can modulate cellular oxidative stress and influence various biological processes. The bromine atom and hydroxyethoxy group may also contribute to the compound’s reactivity and interactions with biomolecules. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil can be compared with other similar compounds, such as:
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound has a phenylsulfanyl group instead of a phenylselenenyl group, which may result in different chemical reactivity and biological activities.
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: This compound contains a hydroxyethoxy group and a phenyl group, but lacks the uracil core and bromine atom, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
136632-06-9 |
|---|---|
Formule moléculaire |
C13H13BrN2O4Se |
Poids moléculaire |
420.13 g/mol |
Nom IUPAC |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clé InChI |
UINDHULXSACSGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



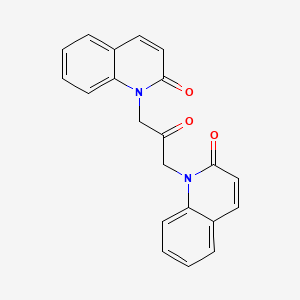

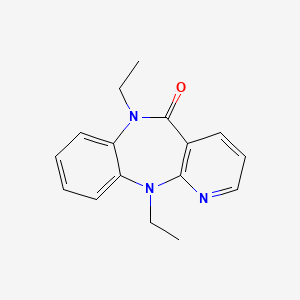

![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
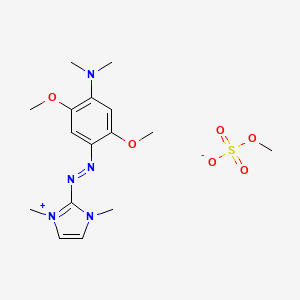
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
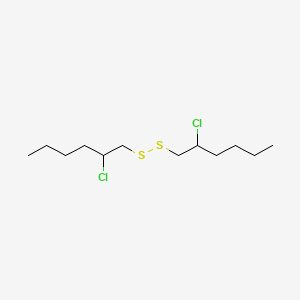
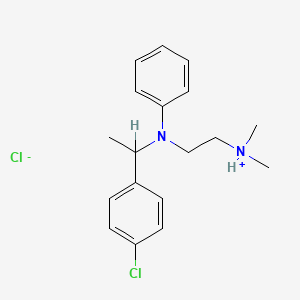
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
